Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate
Overview
Description
“Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate” is a chemical compound that belongs to the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , has been extensively studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound involves a trifluoromethyl group attached to a pyridine ring, which is then linked to a carboxylic amide part . The trifluoromethyl group and the pyridine moiety contribute to the unique properties of this compound .
Chemical Reactions Analysis
The compound is part of a larger group of fluorinated organic chemicals, which have seen significant development and use in the agrochemical, pharmaceutical, and functional materials fields . The trifluoromethyl group is a common feature in many of these compounds .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 78 - 80°C . It has a molecular weight of 282.65 . The compound’s InChI code is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .
Scientific Research Applications
Application in Drug Development
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological activities of drugs, making them more effective . This compound could potentially be used in the development of new drugs.
Anti-Fibrosis Activity
Some compounds with similar structures have shown significant anti-fibrosis activities . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that “Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate” could potentially be developed into a novel anti-fibrotic drug.
Crop Protection
Research has explored the efficacy of similar compounds in protecting various crops like grapes, strawberries, tomatoes, and soybeans from fungal diseases. This compound could potentially be used in the development of new fungicides for crop protection.
Synthesis of Novel Heterocyclic Compounds
The pyrimidine moiety, which is present in this compound, is a privileged structure in medicinal chemistry . This compound could be used as a starting point for the synthesis of novel heterocyclic compounds with potential biological activities.
Treatment of Glaucoma
Compounds with similar structures have been authorized for the treatment of glaucoma . This suggests that “Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate” could potentially be developed into a new treatment for glaucoma.
Application in Agrochemicals
The fluorine-containing compounds significantly affect the growth of pharmaceuticals and make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This compound could potentially be used in the development of new agrochemicals.
Future Directions
The future directions for this compound and similar TFMP derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF6N2O3/c1-2-25-11(24)7(9(23)13(18,19)20)5-22-10-8(14)3-6(4-21-10)12(15,16)17/h3-5,23H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVKRQSNVTPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.